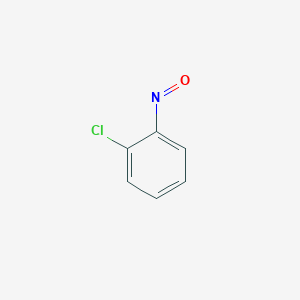

o-Chloronitrosobenzene

Description

Properties

Molecular Formula |

C6H4ClNO |

|---|---|

Molecular Weight |

141.55 g/mol |

IUPAC Name |

1-chloro-2-nitrosobenzene |

InChI |

InChI=1S/C6H4ClNO/c7-5-3-1-2-4-6(5)8-9/h1-4H |

InChI Key |

AYGXDXVGROLVJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=O)Cl |

Origin of Product |

United States |

Significance in Contemporary Organic Chemistry Research

O-Chloronitrosobenzene's importance in modern organic synthesis is primarily attributed to its role as a versatile building block. The nitroso group is a powerful functional group that can participate in a variety of chemical transformations, including Diels-Alder reactions and condensations with active methylene (B1212753) compounds. wikipedia.org The presence of the chlorine atom provides an additional site for nucleophilic substitution, allowing for the introduction of a wide range of other functional groups. wikipedia.orgnih.gov

This dual reactivity makes this compound a key precursor for synthesizing a variety of organic compounds. nih.govwho.int For instance, it is an important intermediate in the production of various dyes and pigments. nih.govwho.int The reduction of the nitroso group to an amino group, coupled with reactions at the chlorinated position, opens pathways to complex aniline (B41778) derivatives that are foundational in the pharmaceutical and agrochemical industries. nih.govgoogle.com

Recent research has focused on leveraging the unique electronic properties of substituted nitrosobenzenes for the development of novel catalytic systems and functional materials. The electron-withdrawing nature of the nitroso and chloro groups influences the reactivity of the aromatic ring, a property that can be fine-tuned by the introduction of other substituents. acs.org

Historical Trajectories of Research on Substituted Nitrosobenzene Derivatives

The study of nitroso compounds dates back to the 19th century, with the first synthesis of nitrosobenzene (B162901) itself being a landmark achievement attributed to Adolf von Baeyer. wikipedia.org Early research into substituted nitrosobenzene derivatives was largely driven by the burgeoning dye industry, which relied heavily on aniline (B41778) and its derivatives. nih.gov The development of methods to synthesize and manipulate these compounds was crucial for the creation of new colors and pigments.

The 20th century saw a deeper exploration of the fundamental reactivity of nitroso compounds. The Mills reaction, a condensation reaction with anilines to form azobenzene (B91143) derivatives, and the Ehrlich-Sachs reaction, involving condensation with active methylene (B1212753) groups, became cornerstone transformations in organic synthesis. wikipedia.org These reactions, and others like them, solidified the role of substituted nitrosobenzenes as indispensable tools for synthetic chemists.

The latter half of the 20th century and the early 21st century have been characterized by a more nuanced understanding of the mechanisms of these reactions and the development of more sophisticated synthetic methodologies. The advent of modern analytical techniques has allowed for detailed studies of reaction intermediates and transition states, leading to improved control over reaction outcomes. acs.org

Current Research Imperatives and Emerging Challenges

Advanced Synthesis of o-Chloronitrobenzene Precursors

The industrial production of chloronitrobenzene isomers is a foundational process for obtaining the o-chloro-nitrobenzene precursor. The effectiveness of this initial step hinges on both the regioselectivity of the nitration reaction and the efficiency of subsequent purification methods.

Isomer-Specific Nitration of Chlorobenzene (B131634) for Ortho Selectivity

The nitration of chlorobenzene is a classic electrophilic aromatic substitution reaction. The chlorine atom is a deactivating but ortho-, para-directing group. chegg.commsu.edu Consequently, the reaction yields a mixture of isomers, primarily o-chloronitrobenzene and p-chloronitrobenzene, with a small amount of the meta isomer.

Standard industrial synthesis involves the use of a mixed acid, typically a combination of nitric acid and sulfuric acid. scribd.comgoogle.com In this process, the ratio of para to ortho isomer is generally around 1.95, making p-chloronitrobenzene the major product. google.com A typical product distribution for the nitration of chlorobenzene is approximately 70% para-nitrochlorobenzene and 30% ortho-nitrochlorobenzene. msu.edu

Controlling the ortho/para isomer ratio is a significant area of research to optimize the yield of the desired o-chloronitrobenzene. Various strategies have been developed to influence this regioselectivity:

Vapor-Phase Nitration: Utilizing molecular sieve catalysts with pore sizes ranging from 5 to 10 Å in the vapor-phase nitration of chlorobenzene allows for control over the para:ortho isomer distribution. google.com By adjusting reaction conditions such as temperature and the presence of water, the isomer ratio can be shifted. For instance, at 200°C, a para:ortho ratio of 67.6%:32.4% was observed, which shifted to 48%:52% when water-saturated nitrogen was introduced. google.com

Solid Acid Catalysis: The use of solid acid catalysts presents an alternative to traditional mixed acids. Catalysts such as TiO2-pillared bentonite (B74815) have been shown to enhance para-selectivity, with one study reporting an ortho/para ratio of 0.27. researchgate.net Similarly, super-acidic metal oxides like SO4 2-/TiO2-ZrO2 can also significantly favor the para isomer, achieving an ortho-para isomer ratio of 0.17. researchgate.netlukasiewicz.gov.pl While these methods are aimed at maximizing the para isomer, they demonstrate that the isomer ratio is highly dependent on the catalytic system employed.

| Nitration Method | Catalyst/Reagent | Reaction Conditions | Resulting Ortho:Para Ratio | Reference |

|---|---|---|---|---|

| Mixed Acid Nitration | HNO₃/H₂SO₄ | Standard liquid phase | ~1:1.95 (34%:66%) | google.com |

| Vapor-Phase Nitration | Molecular Sieve (5-10 Å) | 290°C, dry nitrogen | 44:56 | google.com |

| Vapor-Phase Nitration | Molecular Sieve (5-10 Å) | 200°C, water-saturated nitrogen | 52:48 | google.com |

| Solid Acid Catalysis | TiO₂-pillared bentonite | 350°C calcination | 0.27:1 (21%:79%) | researchgate.net |

| Solid Acid Catalysis | SO₄²⁻/TiO₂-ZrO₂ | 550°C calcination | 0.17:1 (15%:85%) | researchgate.net |

Methodologies for Purification and Separation of Isomers

The separation of o-chloronitrobenzene from its para isomer is challenging due to their very close boiling points, making simple distillation impractical for achieving high purity. google.comresearchgate.net Therefore, separation primarily relies on differences in their physical properties, particularly their melting points. scribd.com

| Isomer | Melting Point (°C) | Boiling Point (°C) | Reference |

|---|---|---|---|

| o-Chloronitrobenzene | 32.5 | 245.7 | google.com |

| p-Chloronitrobenzene | 83.5 | 242 | google.com |

The main techniques employed for separation are:

Fractional Crystallization: This is the most common industrial method. researchgate.net The process takes advantage of the fact that o- and p-chloronitrobenzene form a binary eutectic mixture at a composition of 66.5% ortho-isomer and 33.5% para-isomer, which solidifies at 14°C. google.comgoogle.com

If the initial mixture contains more p-chloronitrobenzene than the eutectic composition, cooling will cause the excess p-isomer to crystallize first, as it has a much higher melting point. google.comgoogle.com

The remaining liquid (mother liquor) becomes enriched in the ortho isomer. google.com This ortho-rich filtrate can then be further processed, for example by fractional distillation to increase the ortho concentration beyond the eutectic point, after which cooling will allow pure o-chloronitrobenzene to crystallize out. google.comgoogle.com Solvents such as methanol (B129727) are often used for recrystallization to enhance the purity of the separated isomers. sciencemadness.org

Solvent Extraction: This method utilizes the differing polarities and solubilities of the isomers in various solvents. researchgate.net Studies have explored using a solvent system of methanol and n-heptane to separate the isomers. researchgate.net Adding water to the methanol (e.g., 90:10 v/v methanol/water) was found to increase the separation factor. researchgate.net

Targeted Synthesis of this compound Analogues and Related Compounds

o-Chloronitrobenzene serves as a versatile starting material for the synthesis of a variety of more complex molecules, including sulfonyl chlorides, biphenyls, and reduced derivatives like hydrazobenzenes.

Preparative Routes to Halogenated Nitrophenyl Sulfonyl Chlorides via Chlorosulfonation

The introduction of a sulfonyl chloride group to the o-chloronitrobenzene ring is a key transformation for producing intermediates used in pharmaceuticals and other fine chemicals. nih.goviarc.fr The primary method is direct chlorosulfonation.

In this reaction, o-chloronitrobenzene is treated with chlorosulfonic acid. The electrophilic substitution typically occurs at the position para to the chlorine atom and meta to the deactivating nitro group. This results in the formation of 4-chloro-3-nitrobenzene-1-sulfonyl chloride. semanticscholar.org One documented procedure involves adding chlorosulfonic acid to o-chloronitrobenzene and heating the mixture to 130°C for 30 hours, achieving a 60% yield after purification. semanticscholar.org Another report describes reacting o-chloronitrobenzene with chlorosulfonic acid at a molar ratio of 1:6 at 140°C, which yielded the product with a melting point of 61.1°C and a yield of 92.2% after distillation and recrystallization. google.com

| Starting Material | Reagent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| o-Chloronitrobenzene | Chlorosulfonic Acid | 130°C, 30 hours | 60% | semanticscholar.org |

| o-Chloronitrobenzene | Chlorosulfonic Acid (1:6 molar ratio) | 140°C | 92.2% | google.com |

Carbon-Carbon Bond Formation Strategies (e.g., for Biphenyl (B1667301) Derivatives)

o-Chloronitrobenzene is a valuable precursor for synthesizing substituted biphenyls, which are important structural motifs in many functional materials and biologically active molecules. This is typically achieved through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a widely used method for forming carbon-carbon bonds. One route to 4'-chloro-2-nitrobiphenyl (B3055000) involves the reaction of o-chloronitrobenzene with p-chloro potassium benzyltrifluoroborate in an aqueous solution. google.com The reaction is performed under heating and weak-base conditions (pH 8-10) using a palladium catalyst and a phase transfer catalyst. google.com

Other Coupling Reactions: The Ullmann reaction, which involves the copper-promoted coupling of aryl halides, can also be used, though it may require more forcing conditions. uni-stuttgart.de Nickel-catalyzed cross-coupling reactions, such as the Negishi coupling (with organozinc reagents), provide another effective route to biphenyl derivatives from haloarenes like o-chloronitrobenzene. rsc.org For instance, the reaction of p-chlorophenyl magnesium halide with 2-nitro-halogenobenzene in the presence of a nickel catalyst can produce 4'-chloro-2-nitrobiphenyl.

| Reaction Type | Reactants | Catalyst System | Product Example | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | o-Chloronitrobenzene + p-Chloro potassium benzyltrifluoroborate | Palladium catalyst + Phase transfer catalyst | 4'-Chloro-2-nitrobiphenyl | google.com |

| Grignard Cross-Coupling | 2-Nitro-halogenobenzene + p-Chlorophenyl magnesium halide | Nickel catalyst | 4'-Chloro-2-nitrobiphenyl | |

| Nucleophilic Aromatic Substitution | 4-Chloronitrobenzene + Tripyrrolidinobenzene | None (severe conditions) | 2,4,6-Tripyrrolidino-4'-nitrobiphenyl (poor yield) | uni-stuttgart.de |

Synthesis of Reduced Derivatives (e.g., 2,2'-Dichlorohydrazobenzene) via Catalytic or Electrochemical Routes

The selective reduction of the nitro group in o-chloronitrobenzene to form the dimeric 2,2'-dichlorohydrazobenzene is a crucial step in the synthesis of pigments like 3,3'-dichlorobenzidine. google.com This transformation can be achieved through both catalytic and electrochemical methods.

Catalytic Hydrogenation: This is a common industrial approach. The process involves the catalytic reduction of o-chloronitrobenzene with hydrogen gas in an alkaline aqueous solution (e.g., 10-25% NaOH). google.com Noble metal catalysts, especially platinum or palladium supported on activated carbon, are preferred. google.comnih.gov The activity of these catalysts is influenced by the properties of the carbon support, with high surface area and large pore volume leading to better performance. nih.gov To improve yields and reproducibility, co-catalysts such as anthraquinone (B42736) derivatives are often added. google.com Yields of 2,2'-dichlorohydrazobenzene can be high, with one process reporting 83% of theory. google.com Another example using a palladium on alumina (B75360) catalyst reported a yield of 78%. justia.com

Electrochemical Routes: Electrochemical reduction offers a green alternative to traditional chemical methods. researchgate.net 2,2'-dichlorohydrazobenzene can be synthesized by the electrochemical reduction of o-chloronitrobenzene on a titanium electrode. researchgate.net The efficiency of this process is highly dependent on the presence of catalysts on the electrode surface. Studies have shown that catalysts like lead(II) oxide (PbO) and bismuth(III) oxide (Bi2O3) demonstrate high catalytic activity, leading to chemical yields of 93.9% and 95.5%, respectively. researchgate.net Cyclic voltammetry studies in liquid ammonia (B1221849) have elucidated the reduction mechanism, which proceeds through the formation of a radical anion that can then undergo further reactions, including dehalogenation or dimerization. utexas.eduscispace.com

| Method | Catalyst/Electrode System | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | 5% Platinum-on-carbon, Anthraquinone co-catalyst | Aqueous NaOH, aromatic solvent, elevated T/P | 83% | google.com |

| Catalytic Hydrogenation | Palladium on alumina (5% Pd), Naphthalenediol-1,4 co-catalyst | Aqueous NaOH, n-butanol, 6 bar H₂, 55-65°C | 78% | justia.com |

| Electrochemical Reduction | Titanium electrode with PbO catalyst | Ion-exchange membrane method, 6 hours | 93.9% | researchgate.net |

| Electrochemical Reduction | Titanium electrode with Bi₂O₃ catalyst | Ion-exchange membrane method, 6.5 hours | 95.5% | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a critical reaction pathway for aryl halides bearing electron-withdrawing groups. masterorganicchemistry.com Unlike nucleophilic substitution on alkyl halides (SN1/SN2), SNAr on an aromatic ring proceeds via a distinct addition-elimination mechanism. libretexts.org The presence of the electron-withdrawing nitroso group ortho to the chlorine atom makes this compound a suitable substrate for this reaction. libretexts.orgopenstax.org

The accepted mechanism for SNAr reactions involves a two-step process. numberanalytics.com The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group (in this case, chlorine). numberanalytics.comresearchgate.net This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

In the reaction of this compound with a nucleophile (e.g., methoxide, OH⁻), the nucleophile adds to the ipso-carbon, breaking the aromaticity of the ring and creating a cyclohexadienyl anion intermediate. libretexts.orgnumberanalytics.com This Meisenheimer complex is not aromatic but is stabilized by the delocalization of the negative charge across the π-system of the ring. imperial.ac.uk The stability of this complex is crucial for the reaction to proceed. numberanalytics.com The electron-withdrawing nitroso group plays a pivotal role in stabilizing this anionic intermediate by delocalizing the negative charge through resonance. libretexts.orgopenstax.org The final step is the rapid elimination of the leaving group (chloride ion), which restores the aromaticity of the ring and yields the substitution product. libretexts.org

For an SNAr reaction to occur, the aromatic ring must possess an electron-withdrawing substituent positioned ortho or para to the leaving group. libretexts.orglibretexts.orgopenstax.org A substituent in the meta position does not provide resonance stabilization for the negative charge of the Meisenheimer complex, rendering compounds like m-chloronitrobenzene largely unreactive under typical SNAr conditions. libretexts.orglibretexts.org

In this compound, the nitroso group (-N=O) is ortho to the chlorine atom. The nitroso group acts as a potent electron-withdrawing group, comparable to the more commonly cited nitro group (-NO₂). stackexchange.com This positioning is ideal for stabilizing the anionic Meisenheimer intermediate. The negative charge developed during the nucleophilic attack can be delocalized onto the oxygen atom of the nitroso group through resonance. This delocalization effectively stabilizes the intermediate, lowering the activation energy for its formation and facilitating the substitution reaction. libretexts.orgopenstax.orgpressbooks.pub Therefore, electron-withdrawing groups like the nitroso group are considered ortho-para directors and activators for nucleophilic aromatic substitution. openstax.orgstackexchange.com Studies on N-aryl-2-nitrosoanilines have shown that substitution of a halogen occurs preferentially at the para position relative to the nitroso group, highlighting its strong directing influence. thieme-connect.com

The reactivity of substituted aryl halides in SNAr reactions is influenced by several factors, including the nature of the leaving group, the strength of the electron-withdrawing group, and the nucleophile. While specific kinetic data for this compound is not extensively documented in the provided context, principles derived from related compounds like chloronitrobenzenes offer significant insight.

Studies show that both o-chloronitrobenzene and p-chloronitrobenzene readily undergo SNAr reactions, whereas the meta isomer is inert, demonstrating the critical role of substituent placement. libretexts.orglibretexts.org The reactivity order among halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their order in SN1/SN2 reactions. This is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, encouraging the attack.

Furthermore, research has shown that carbanions can react with o-chloronitrobenzene in various ways, indicating its versatile reactivity as an electrophile in SNAr-type processes. juniperpublishers.com The specific reaction pathway and product distribution can depend on the reaction conditions and the structure of the nucleophile. juniperpublishers.com

Table 1: Reactivity of Chloronitrobenzene Isomers in SNAr

| Isomer | Position of -NO₂ Group Relative to Cl | Reactivity with Nucleophiles (e.g., OH⁻) | Reason for Reactivity |

| o-Chloronitrobenzene | Ortho | Reactive | The -NO₂ group stabilizes the Meisenheimer complex through resonance. libretexts.orgopenstax.org |

| m-Chloronitrobenzene | Meta | Inert | The -NO₂ group offers no resonance stabilization for the intermediate. libretexts.orglibretexts.org |

| p-Chloronitrobenzene | Para | Reactive | The -NO₂ group stabilizes the Meisenheimer complex through resonance. libretexts.orgopenstax.org |

Note: The table uses the nitro group (-NO₂) as an analogue for the nitroso group (-N=O) to illustrate the directing effects, as their electron-withdrawing properties result in similar reactivity patterns in SNAr reactions.

Catalytic Reduction Mechanisms

The reduction of nitrosoarenes is a fundamental transformation in organic synthesis, often leading to valuable amine products. This compound can be reduced to o-chloroaniline, an important industrial intermediate. researchgate.netrsc.org

Heterogeneous catalytic hydrogenation is a widely used method for the reduction of aromatic nitro and nitroso compounds due to its efficiency and clean nature. mdpi.com This process typically involves a noble metal catalyst, such as palladium (Pd), platinum (Pt), or iridium (Ir), supported on a solid material like carbon (C), titanium dioxide (TiO₂), or aluminum oxide (Al₂O₃). researchgate.netresearchgate.netnih.govscilit.com

The reaction mechanism on the catalyst surface involves several steps. First, molecular hydrogen (H₂) is adsorbed onto the metal surface and dissociates into active hydrogen atoms. researchgate.net Simultaneously, the this compound molecule adsorbs onto the catalyst surface, primarily through interaction with the nitroso group. orientjchem.org The adsorbed species then undergoes a stepwise reduction by the activated hydrogen atoms on the surface to yield the final product, o-chloroaniline, which subsequently desorbs from the catalyst. nih.govacs.org

The reduction of an aromatic nitroso group to an amine is not a single-step event but a sequential process involving distinct intermediates. numberanalytics.commdpi.com For the hydrogenation of this compound, the generally accepted pathway involves the formation of o-chlorophenylhydroxylamine as a key intermediate.

The direct reduction pathway can be summarized as follows:

This compound (o-ClC₆H₄NO) : The starting material.

o-Chlorophenylhydroxylamine (o-ClC₆H₄NHOH) : The first stable reduction intermediate, formed by the addition of two hydrogen atoms across the N=O bond. mdpi.comacs.orgnih.gov This species is often abbreviated as CPHA (Chlorophenylhydroxylamine). nih.govacs.org The formation of hydroxylamine (B1172632) intermediates is a known step in the reduction of nitroarenes and nitrosoarenes. acs.orgrsc.org

o-Chloroaniline (o-ClC₆H₄NH₂) : The final product, formed by the hydrogenolysis of the N-OH bond of the hydroxylamine intermediate, which requires another two hydrogen atoms. nih.govacs.org

Table 2: Stepwise Catalytic Hydrogenation of this compound

| Step | Reactant | Intermediate/Product | General Transformation |

| 1 | This compound | o-Chlorophenylhydroxylamine | R-N=O + 2[H] → R-NHOH |

| 2 | o-Chlorophenylhydroxylamine | o-Chloroaniline | R-NHOH + 2[H] → R-NH₂ + H₂O |

Note: In the context of reducing chloronitrobenzene (ClC₆H₄NO₂), chloronitrosobenzene (CNSB) itself appears as an initial intermediate before the formation of chlorophenylhydroxylamine (CPHA). nih.govacs.org However, as the specified starting material is this compound, the reduction commences from this point.

Controlling reaction conditions (temperature, pressure, catalyst choice) is crucial to ensure high selectivity towards the desired chloroaniline product and to minimize the accumulation of intermediates or the formation of undesired byproducts from condensation reactions. acs.orgccspublishing.org.cn

Photocatalytic Reduction Mechanisms

Photocatalysis offers a green alternative for the reduction of o-chloronitrobenzene, utilizing light energy to drive the reaction, often under ambient conditions.

In semiconductor-sensitized systems, such as cadmium sulfide (B99878) quantum dots (CdS QDs) combined with titanium dioxide (TiO₂), the reduction mechanism is initiated by visible light absorption. researchgate.netrsc.org The process unfolds as follows:

Excitation: The CdS QDs, acting as sensitizers, absorb visible light, promoting an electron from their valence band (VB) to the conduction band (CB), creating an electron-hole pair. researchgate.netrsc.org

Electron Injection: The photogenerated electron in the CB of the CdS QDs is rapidly injected into the CB of the TiO₂, which has a lower energy level. researchgate.netrsc.org This spatial separation of the electron and hole is a crucial step, as it prevents their rapid recombination and makes them available for redox reactions. researchgate.net

Reduction: The electron transferred to the TiO₂ conduction band becomes the primary reducing agent. It is then transferred to the adsorbed o-chloronitrobenzene molecule, initiating its reduction to o-chloroaniline. researchgate.netrsc.org This process also requires protons, which are typically available in the aqueous reaction medium. rsc.org

While the photogenerated electron directly reduces the target molecule, the corresponding hole in the valence band must be consumed to maintain charge neutrality and prevent recombination. This is typically achieved by adding a sacrificial electron donor to the system. The oxidation of this donor often generates radical species that can also participate in the reaction. researchgate.netrsc.org

In the CdS/TiO₂ system using formic acid (HCOOH) or its conjugate base (HCOO⁻) as a sacrificial agent, the hole in the VB of the CdS QD oxidizes the formate (B1220265). researchgate.netrsc.org This oxidation produces a carbon dioxide radical anion (•CO₂⁻) and a proton. researchgate.netrsc.org This •CO₂⁻ radical is a potent reducing agent and can contribute, along with the photogenerated electron, to the reduction of o-chloronitrobenzene to o-chloroaniline. researchgate.netrsc.org

Electrochemical Reaction Mechanisms

The electrochemical reduction of o-chloronitrobenzene reveals a stepwise mechanism involving multiple electron transfers and chemical reactions. Studies using cyclic voltammetry in liquid ammonia at -40 °C have provided detailed insights into this process. utexas.eduscispace.com

The reduction shows three distinct waves, indicating a multi-step process:

First Reduction (Reversible): The first step is a reversible, one-electron transfer to the o-chloronitrobenzene molecule, forming a stable radical anion (o-ClC₆H₄NO₂⁻). utexas.eduscispace.com The stability of this radical anion in liquid ammonia is significantly higher than in other nonaqueous solvents. scispace.com

Second Reduction (Irreversible): At a more negative potential, the radical anion undergoes a second, irreversible one-electron reduction to form a dianion (o-ClC₆H₄NO₂²⁻). utexas.edu

Chemical Reaction (Dehalogenation): This dianion is highly unstable and undergoes rapid dehalogenation, cleaving the C-Cl bond to release a chloride ion (Cl⁻) and form the nitrobenzene (B124822) radical anion (C₆H₅NO₂⁻). utexas.edu

Further Reduction: The newly formed nitrobenzene radical anion is then immediately reduced at the same potential as the second wave, as its reduction potential is more positive than that of the o-chloronitrobenzene radical anion. This leads to the formation of nitrobenzene. utexas.edu

Multi-Electron Transfer and Redox Pathways

The reduction of o-chloronitrobenzene is a complex process characterized by multi-electron transfer steps. The primary pathway involves the reduction of the nitro group to an amino group, which is an irreversible and diffusion-controlled process. researchgate.net This transformation proceeds through several intermediates as electrons are sequentially transferred to the molecule.

In electrochemical systems, the reduction can involve distinct stages. For instance, studies using cyclic voltammetry in liquid ammonia have identified a three-wave reduction process for o-chloronitrobenzene. scispace.com The initial reversible wave corresponds to a one-electron transfer forming a stable radical anion. scispace.com Subsequent reduction steps lead to the formation of a dianion, which can then undergo further reactions. scispace.com

Reductive transformations also occur in heterogeneous systems involving minerals. The reduction of o-chloronitrobenzene by green rust, for example, proceeds via the reduction of the nitro group without dechlorination. rsc.org Similarly, magnetite coupled with aqueous Fe²⁺ can reduce 2-chloronitrobenzene. The efficiency of this process is enhanced by substituting iron with cobalt in the magnetite structure, as the Co(II)/Co(III) and Fe(II)/Fe(III) redox pairs on the octahedral sites accelerate the electron transfer within the mineral. acs.org The rate of reduction in these systems is directly correlated with the electrical conductivity of the substituted magnetite. acs.org

Table 1: Redox Systems for o-Chloronitrobenzene Transformation

| Redox System | Pathway/Mechanism | Key Findings |

|---|---|---|

| Electrochemical (Liquid NH₃, Pt electrode) | Stepwise electron transfer | Formation of a stable radical anion, followed by a dianion. scispace.com |

| Electrochemical (Aqueous Mg(ClO₄)₂, Glassy Carbon Electrode) | Irreversible, diffusion-controlled reduction | Overall transformation of the nitro group to an amino group. researchgate.net |

| Co-substituted Magnetite / Aqueous Fe²⁺ | Heterogeneous electron transfer | Reaction rate is promoted by appropriate Co substitution, which enhances the material's electrical conductivity and facilitates electron transfer. acs.org |

| Green Rust | Heterogeneous reduction | Reductive transformation of the nitro group to an amine group without loss of the chlorine substituent. rsc.org |

In-situ Characterization of Intermediate Species in Electrochemical Reduction

The electrochemical reduction of o-chloronitrobenzene to o-chloroaniline proceeds through a series of intermediate species. While direct spectroscopic characterization during the reaction is challenging, in-situ electrochemical techniques like cyclic voltammetry provide significant insights into their formation and stability.

In aprotic media such as liquid ammonia, the intermediates are significantly more stable, allowing for their detection. scispace.com The electrochemical reduction of o-chloronitrobenzene at a platinum electrode at -40 °C shows three distinct reduction waves. scispace.com The first, a reversible wave at -0.4 V, indicates the formation of the o-chloronitrobenzene radical anion (o-ClC₆H₄NO₂⁻). scispace.com This species is relatively stable on the timescale of the experiment. scispace.com Further reduction at more negative potentials leads to the formation of the dianion (o-ClC₆H₄NO₂²⁻), which is less stable and tends to undergo subsequent chemical reactions, such as the loss of the halide ion. scispace.com

In aqueous systems, the reduction of the nitro group is understood to proceed via nitroso and hydroxylamine intermediates. nih.govscispace.com The generally accepted pathway for aromatic nitro compounds involves a sequence from the nitro group (Ar-NO₂) to the nitroso group (Ar-NO), then to the hydroxylamine (Ar-NHOH), and finally to the amine (Ar-NH₂). scispace.com Therefore, in the reduction of o-chloronitrobenzene, this compound and o-chlorophenylhydroxylamine are key, albeit often short-lived, intermediates.

Table 2: Identified Intermediates in the Reduction of o-Chloronitrobenzene

| Intermediate Species | Method of Identification | System Conditions | Reference |

|---|---|---|---|

| o-Chloronitrobenzene Radical Anion | Cyclic Voltammetry | Liquid NH₃, -40 °C, Pt electrode | scispace.com |

| o-Chloronitrobenzene Dianion | Cyclic Voltammetry | Liquid NH₃, -40 °C, Pt electrode | scispace.com |

| This compound | Product Analysis (Analogous Systems) | Aqueous Fe(0) systems | scispace.com |

| o-Chlorophenylhydroxylamine | Product Analysis (Analogous Systems) | Heterogeneous reduction with green rust | rsc.org |

Influence of Electrolyte Composition and Electrode Materials on Reaction Fate

The outcome of the electrochemical reduction of o-chloronitrobenzene is highly dependent on the choice of electrolyte and electrode material. These components influence reaction kinetics, the stability of intermediates, and the final product distribution.

Electrode Materials: The nature of the cathode material plays a critical role. Studies have been conducted using various electrodes, including platinum, glassy carbon, and modified mineral surfaces. researchgate.netscispace.comacs.org In liquid ammonia, a platinum electrode facilitates the stepwise reduction and allows for the observation of the radical anion and dianion intermediates. scispace.com For applications in magnesium reserve batteries, cathodes are formulated with o-chloronitrobenzene mixed with a conducting material like acetylene (B1199291) black to improve electrochemical performance. researchgate.net In environmental remediation contexts, the reduction has been studied on the surface of iron-based minerals like co-substituted magnetite, where the composition of the mineral (the "electrode") directly dictates the rate of electron transfer. acs.org

Table 3: Effect of Electrode and Electrolyte on o-Chloronitrobenzene Reduction

| Electrode Material | Electrolyte System | Observed Effect | Reference |

|---|---|---|---|

| Platinum | Liquid Ammonia / 0.1 M KI | Stabilizes radical anion and dianion intermediates, allowing for stepwise reduction analysis. | scispace.com |

| Glassy Carbon | 2M Mg(ClO₄)₂ (aqueous) | Facilitates irreversible, diffusion-controlled reduction to mono-chloroaniline. | researchgate.net |

| Co-substituted Magnetite | Aqueous Fe²⁺ | The degree of Co-substitution in the magnetite structure directly influences the rate of heterogeneous reduction. | acs.org |

| General Cathode | Aqueous (variable pH) | Cathode surface pH becomes alkaline due to H₂ evolution, influencing reaction kinetics. | diva-portal.org |

Other Advanced Reaction Pathways

Radical Reaction Pathways and Photoreduction-Chlorination Processes

Beyond conventional electrochemical reduction, o-chloronitrobenzene can be transformed through advanced pathways involving radical species, particularly in photocatalytic systems. Aromatic nitroso compounds are known for their photochemical reactivity and their ability to form reactive nitroxide radicals. at.ua

Photoelectrocatalytic (PEC) degradation offers a method for transforming o-chloronitrobenzene using semiconductor photoanodes. researchgate.net When Au nanoparticle and graphitic carbon nitride co-modified TiO₂ nanotube arrays (Au/g-C₃N₄/TNAs) are used as a photoanode under visible light, o-chloronitrobenzene is degraded through processes involving several radical species. researchgate.net Radical scavenging experiments confirm that photogenerated electrons (e⁻), superoxide (B77818) radicals (•O₂⁻), holes (h⁺), and hydroxyl radicals (•OH) all participate in the degradation process. researchgate.net

Similarly, photocatalytic reduction can be achieved using cadmium sulfide (CdS) quantum dots to sensitize titanium dioxide (P25). researchgate.net Under visible light irradiation in the presence of formic acid (HCOOH) as a hole scavenger, photogenerated electrons are transferred from the CdS quantum dots to the TiO₂. researchgate.net The holes oxidize formate (HCOO⁻) to produce CO₂ radical anions (•CO₂⁻). The o-chloronitrobenzene is then reduced to o-chloroaniline by the combined action of the photogenerated electrons and the •CO₂⁻ radicals. researchgate.net These processes represent a green method for the hydrogenation of nitro compounds. researchgate.net

Selective and Competitive Substitution Reactions in Organometallic Complexes (e.g., Cyclopentadienyliron Systems)

When complexed to an organometallic moiety like the (η⁵-cyclopentadienyl)iron cation [CpFe]⁺, the reactivity of the o-chloronitrobenzene ligand is significantly altered, leading to highly selective nucleophilic substitution reactions. cdnsciencepub.com The [CpFe]⁺ group activates the aromatic ring towards nucleophilic attack, and the outcome of the reaction—whether the chloro or the nitro group is displaced—depends critically on the nature of the incoming nucleophile. cdnsciencepub.comgrafiati.comgrafiati.com

Studies on the (η⁶-o-chloronitrobenzene)(η⁵-cyclopentadienyl)iron cation have demonstrated the following selectivities:

Displacement of the Chloro Group: Reaction with strong bases like n-butylamine or pyrrolidine (B122466) results in the selective displacement of only the chloro group. cdnsciencepub.comgrafiati.comgrafiati.com

Displacement of the Nitro Group: In contrast, reaction with a weaker base like aniline (B41778) leads to the exclusive displacement of the nitro group. cdnsciencepub.comgrafiati.comgrafiati.com

This selectivity is attributed to factors including the basicity of the nucleophile and the combined electronic inductive effects of the chloro and nitro substituents on the complexed ring. grafiati.com For the meta and para isomers of the complex, reactions with n-butylamine or pyrrolidine lead to a mixture of products from the competitive displacement of both groups. cdnsciencepub.comgrafiati.com

Table 4: Selective Nucleophilic Substitution in the (η⁶-o-chloronitrobenzene)(η⁵-cyclopentadienyl)iron Cation

| Nucleophile | Displaced Group | Product | Yield | Reference |

|---|---|---|---|---|

| n-Butylamine | Chloro (-Cl) | (η⁶-o-n-butylaminonitrobenzene)(η⁵-cyclopentadienyl)iron cation | 73% | cdnsciencepub.com |

| Pyrrolidine | Chloro (-Cl) | (η⁶-o-nitro-N-pyrrolidinylbenzene)(η⁵-cyclopentadienyl)iron cation | 75% | cdnsciencepub.com |

| Aniline | Nitro (-NO₂) | (η⁶-o-chloro-N-phenylaniline)(η⁵-cyclopentadienyl)iron cation | - | cdnsciencepub.com |

Biotransformation Pathways and Metabolite Identification

Microbial degradation of chloronitrobenzenes can occur through several distinct metabolic pathways, primarily involving either the reduction of the nitro group or oxidation of the aromatic ring. nih.govscispace.com

The most common biotransformation pathway is the reductive route, which mirrors chemical reduction. nih.gov The nitro group of o-chloronitrobenzene is sequentially reduced to form this compound, then o-chlorophenylhydroxylamine, and ultimately o-chloroaniline. nih.gov This pathway has been observed in various microorganisms. nih.govscispace.com The resulting chloroaniline can sometimes be further modified, for example, through acetylation to form compounds like N-acetyl-4-chloroaniline (observed for the para-isomer). scispace.com

Alternatively, oxidative pathways can lead to the removal of the nitro group and cleavage of the aromatic ring. Some bacteria utilize dioxygenase enzymes to attack the aromatic ring. For instance, Diaphorobacter sp. strain JS3051 can degrade 3-chloronitrobenzene by an initial dioxygenase attack that eliminates the nitro group and forms 4-chlorocatechol, which is then funneled into downstream degradation pathways. asm.org A similar oxidative pathway for 2-chloronitrobenzene involves its conversion to 2-amino-5-chlorophenol (B1209517), which is then cleaved by a 2-aminophenol (B121084) 1,6-dioxygenase to form 2-amino-5-chloromuconic acid, eventually leading to intermediates of the TCA cycle. scispace.com

Table 5: Key Biotransformation Pathways and Metabolites for Chloronitrobenzenes

| Pathway Type | Initial Reaction | Key Intermediates/Metabolites | Relevant Isomer(s) | Reference |

|---|---|---|---|---|

| Reductive | Nitro group reduction | This compound, o-Chlorophenylhydroxylamine, o-Chloroaniline | Ortho, Meta, Para | nih.gov |

| Oxidative | Dioxygenase attack | 2-Amino-5-chlorophenol, 2-Amino-5-chloromuconic acid | Ortho | scispace.com |

| Oxidative | Dioxygenase attack | 4-Chlorocatechol | Meta | asm.org |

| Reductive & Acetylation | Nitro group reduction followed by acetylation | 4-Chloroaniline, N-acetyl-4-chloroaniline | Para | scispace.com |

Spectroscopic Characterization and Advanced Analytical Techniques in O Chloronitrosobenzene Research

Vibrational Spectroscopy Applications (FTIR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and monitoring molecular changes. For nitrosoaromatic compounds, these methods are particularly sensitive to the N=O stretching vibration, a key marker for identifying the monomeric form. Aromatic C-nitroso compounds are known to exist in equilibrium with their colorless or yellow dimeric forms (azodioxides), especially in the solid state. Vibrational spectroscopy can distinguish between these forms. The monomeric N=O stretch in aromatic nitroso compounds typically appears in the range of 1495-1511 cm⁻¹. updatepublishing.com In contrast, the dimeric form exhibits characteristic signals for the E-ON=NO asymmetric stretching vibration. mdpi.com

While specific experimental spectra for o-chloronitrosobenzene are not widely available, data from related compounds like nitrosobenzene (B162901) and its derivatives provide a basis for expected spectral features. For instance, the C-N stretching vibration in nitrosobenzene has been assigned to a band near 1100 cm⁻¹. pw.edu.pl The presence of a chlorine substituent on the aromatic ring in the ortho position is expected to influence the electronic distribution and, consequently, the vibrational frequencies of both the nitroso group and the benzene ring modes.

Table 1: Representative Vibrational Frequencies for Aromatic Nitroso Compounds This table presents typical frequency ranges for key vibrations in aromatic nitroso compounds, providing a reference for the expected spectrum of this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Example |

|---|---|---|

| Monomer N=O Stretch | 1495 - 1511 | Nitrosobenzene |

| Dimer E-ON=NO Stretch | ~1250 - 1300 | p-Bromonitrosobenzene |

| C-N Stretch | ~1100 | Nitrosobenzene |

| Aromatic C-H Stretch | 3030 - 3080 | Chlorobenzene (B131634) |

| Benzene Ring Stretch | ~1500, ~1600 | Chlorobenzene |

The transient nature of this compound, often appearing as an intermediate in chemical syntheses, makes in-situ monitoring essential for understanding reaction mechanisms and kinetics. FTIR and Raman spectroscopy are well-suited for real-time analysis of reactions in solution or the gas phase without the need for sample extraction. nih.gov For example, in the oxidation of anilines, nitrosobenzenes are key intermediates. rit.educhemrxiv.org In-situ FTIR can track the formation of the nitroso intermediate by observing the appearance of the characteristic N=O stretching band. researchgate.net

In a continuous flow chemistry setup, for instance, an in-line IR spectrometer can monitor the conversion of anilines to nitrosobenzenes in real-time. chemrxiv.org This allows for precise control over reaction conditions to maximize the yield of the desired intermediate or to study its subsequent reactions. The disappearance of the aniline (B41778) reactant bands and the appearance of the nitroso and subsequent product bands provide a detailed kinetic profile of the entire reaction sequence. This approach avoids the challenges of isolating the often unstable nitrosobenzene derivatives.

Tip-Enhanced Raman Spectroscopy (TERS) is a cutting-edge technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy, overcoming the diffraction limit of light. researchgate.net TERS can provide chemical information on the nanoscale, making it an ideal tool for studying catalytic processes at specific active sites on a catalyst surface. nih.gov

While no TERS studies have been reported specifically for this compound, the technique holds significant potential. For instance, in the catalytic reduction of o-chloronitrobenzene or the oxidation of o-chloroaniline, this compound could be a surface-bound intermediate. TERS could potentially map the distribution of this intermediate on the catalyst surface with nanometer resolution, identify the specific sites where it forms and reacts, and provide insight into its orientation and interaction with the catalytic surface. The enhancement of the Raman signal is achieved by a plasmonic "hotspot" created at the apex of a sharp metallic tip, allowing for the detection of minute quantities of molecules, even down to the single-molecule level. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

In the context of this compound, NMR is crucial for its identification, especially when it is part of a complex reaction mixture. The ¹H NMR spectrum would show distinct signals for the four aromatic protons, with their chemical shifts and coupling patterns being indicative of the ortho-substitution pattern. The electron-withdrawing and anisotropic effects of the nitroso and chloro groups would cause the aromatic protons to resonate at characteristic downfield positions.

¹³C NMR spectroscopy provides complementary information. The carbon atom attached to the nitroso group (ipso-carbon) is expected to show a significant chemical shift due to the electronic influence of the nitrogen and oxygen atoms. Studies on other substituted nitrosobenzenes have shown that the ¹³C chemical shifts are highly sensitive to the orientation of the nitroso group relative to the benzene ring. cdnsciencepub.comcdnsciencepub.com For example, steric hindrance from a bulky ortho substituent can force the N=O group to twist out of the plane of the ring, causing substantial changes in the chemical shifts of the ring carbons. cdnsciencepub.com This sensitivity makes ¹³C NMR a valuable probe for conformational analysis in substituted nitrosobenzenes.

The chemical shifts observed in NMR spectra are directly related to the electronic structure of the molecule. The electron-withdrawing nature of both the chloro and nitroso groups decreases the electron density on the aromatic ring, particularly at the ortho and para positions. This deshielding effect causes the corresponding protons and carbon atoms to resonate at higher chemical shifts (further downfield). stackexchange.com

Correlations between substituent effects and ¹³C chemical shifts in substituted benzenes are well-documented. However, for the nitroso group, these effects can be unusually large compared to other functional groups, reflecting the unique electronic character of the N=O bond and the significant role of the nitrogen lone pair. cdnsciencepub.com Analysis of these chemical shifts allows for a detailed mapping of the electronic landscape of the this compound molecule, providing insights that complement theoretical calculations of electron density and molecular orbitals.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Substituted Nitrosobenzenes This table shows representative chemical shift ranges for carbons in nitrosobenzene, which can be used to estimate the expected shifts for this compound. The presence of the ortho-chloro substituent will further influence these values.

| Carbon Position | Typical Chemical Shift (ppm vs. TMS) | Influencing Factors |

|---|---|---|

| C-ipso (C-N=O) | 160 - 170 | Direct attachment to electronegative N=O group |

| C-ortho | 120 - 130 | Anisotropic and inductive effects of N=O group |

| C-meta | 128 - 135 | Less affected by resonance from N=O group |

| C-para | 135 - 145 | Resonance deshielding by N=O group |

X-ray Based Spectroscopies and Diffraction

X-ray techniques provide direct information about atomic positions and the electronic structure of core orbitals. X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, while X-ray absorption spectroscopy (XAS) probes the unoccupied electronic states.

Aromatic nitroso compounds, including nitrosobenzene, often exist as dimers in the solid state, forming an azodioxide structure. rsc.org X-ray diffraction studies have confirmed that the nitrosobenzene dimer adopts a cis-arrangement of the central (CNO)₂ group. rsc.org It is highly probable that this compound would also dimerize in the solid state to minimize intermolecular interactions. Single-crystal X-ray diffraction would be the definitive method to confirm this dimerization and to determine the precise bond lengths, bond angles, and intermolecular packing arrangement of the molecule. Such a study would reveal the influence of the ortho-chloro substituent on the crystal packing and the geometry of the azodioxide core. In some cases, photodissociation of the dimer in the crystal at low temperatures can yield the monomeric form, allowing for its structural characterization in a metastable crystal phase via X-ray analysis. mdpi.com

X-ray Absorption Spectroscopy (XAS), particularly Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific probe of electronic structure. nih.gov By tuning the X-ray energy to the K-edge of nitrogen or oxygen, one can excite core electrons into unoccupied molecular orbitals. nih.gov For this compound, nitrogen K-edge XAS could provide detailed information about the unoccupied π* orbitals of the N=O bond. The energies and intensities of these 1s → π* transitions are highly sensitive to the chemical environment, including oxidation state and bonding. nih.gov This would allow for a direct probe of the electronic structure of the nitroso functional group and how it is perturbed by the chloro-substituted aromatic ring.

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States and Oxidation States in Catalytic Systems

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of catalytic systems relevant to this compound, XPS provides critical insights into the interactions between different components of the catalyst, which dictate its performance.

Research on catalysts for the hydrogenation of chloronitrobenzenes demonstrates the power of XPS in elucidating catalyst behavior. For instance, in an iron-promoted platinum catalyst (Pt-Fe/AC), XPS analysis revealed electron transfer from the platinum nanoparticles to the iron(III) oxide (Fe₂O₃). rsc.org This transfer results in an electron-deficient state for the platinum, which is believed to be responsible for the catalyst's improved performance. rsc.org

Similarly, in studies involving NiCoB nanoalloy catalysts modified with elements like Mo, La, Fe, and W, XPS results showed that the modifier elements existed in both elemental and oxidized states on the catalyst surface. ncu.edu.tw The elemental form of the modifier can form a nano-alloy with nickel and cobalt, directly affecting their electron densities, while the oxidized state influences the product distribution through its Lewis acidity. ncu.edu.tw The technique has also been used to analyze the promoting effect of FeOₓ in Ir/TiO₂-FeOx nanocomposite catalysts used for the selective hydrogenation of o-chloronitrobenzene. nih.gov Furthermore, XPS can confirm the oxidation state of the primary metal before a reaction, such as identifying Fe⁰ as the main component in a nano-iron/nickel (n-Fe/Ni) catalyst. mdpi.com These analyses of surface electronic and oxidation states are vital for understanding the catalytic mechanisms at an atomic level. mdpi.com

X-ray Diffraction (XRD) for Catalyst Crystal Structure and Nanoparticle Size Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of a material. mdpi.com It is widely used to identify the phases present in a catalyst, such as metals, metal oxides, or alloys, and to assess the degree of crystallinity.

In the context of catalysts used for o-chloronitrobenzene reduction, XRD is employed to confirm the structure of the synthesized materials. For example, XRD patterns have been used to identify the formation of Fe-Ni alloys in bimetallic nanoparticles, which are active in hydrodechlorination processes. researchgate.net The technique can also track changes in the catalyst during the reaction; for instance, XRD analysis of a nano-iron catalyst used in the reduction of p-chloronitrobenzene showed the transformation of the initial Fe⁰ into iron oxyhydroxide phases like lepidocrocite (γ-FeOOH) and goethite (α-FeOOH) over time. mdpi.com

While XRD is a powerful tool for phase identification, its application in determining the size of very small nanoparticles can be limited. The Scherrer equation allows for the estimation of crystallite size from the broadening of diffraction peaks; however, for highly dispersed catalysts with particle sizes below a few nanometers, the diffraction peaks may be too broad or weak to be detected. researchgate.netdntb.gov.ua This was observed in a study of supported ruthenium catalysts on magnesium fluoride (Ru/MgF₂), where no reflections from ruthenium metal were present in the X-ray patterns, indicating that the particles were extremely small and highly dispersed. researchgate.net

| Catalyst System | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| Ru/MgF₂ | XRD | Determination of Ru particle size was impossible due to the absence of reflections, suggesting very small particle sizes. | researchgate.net |

| n-Fe/Ni | XRD | Tracked the transformation of Fe⁰ to iron oxyhydroxide phases (lepidocrocite and goethite) during the reaction. | mdpi.com |

| Pt/ZrO₂/Zeolite | XRD | Used for phase analysis of the composite catalyst structure. | rsc.orgnih.gov |

| Ni-Fe Nanoparticles | XRD | Identified the main phase composition as a Fe-Ni alloy. | researchgate.net |

Electron Microscopy Techniques for Morphological and Nanostructural Analysis

Electron microscopy techniques are indispensable for the direct visualization of catalyst nanostructures. They provide high-resolution information about particle size, shape, distribution, and surface topography, which are critical parameters influencing catalytic activity and selectivity. wiley.com

Transmission Electron Microscopy (TEM) for Catalyst Particle Morphology and Distribution

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing heterogeneous catalysts, which typically consist of small metal particles dispersed on a support material. wiley.com TEM allows for the direct imaging of these nanoparticles, providing detailed information on their size, shape, and distribution across the support surface. wiley.comresearchgate.net

In research related to the selective hydrogenation of o-chloronitrobenzene to o-chloroaniline, TEM has been instrumental in correlating catalyst structure with performance. A study on ruthenium (Ru) colloids supported on magnesium fluoride (MgF₂) used TEM to determine the average size of the Ru particles. researchgate.net The results showed a clear relationship between particle size and catalytic activity; smaller Ru particles led to a higher conversion of o-chloronitrobenzene. researchgate.net However, the high selectivity to o-chloroaniline (over 97%) was maintained regardless of the particle size. researchgate.net This demonstrates that the reaction is structure-sensitive, with activity being strongly dependent on the size of the metal particles. researchgate.net TEM has also been used to characterize the morphology of various other catalysts, including NiCoB nanoalloys and nano-iron particles used in related chloronitrobenzene reactions. ncu.edu.twmdpi.com

| Catalyst | Average Ru Particle Size (nm) [Determined by TEM] | o-Chloronitrobenzene Conversion (%) | Selectivity to o-Chloroaniline (%) |

|---|---|---|---|

| R1/F | 1.6 | 91 | >97 |

| R3/F | 2.6 | - | >97 |

| R5/F | - | 59 | >97 |

Scanning Electron Microscopy (SEM) for Surface Topography and Compositional Analysis

Scanning Electron Microscopy (SEM) is used to investigate the surface topography and morphology of catalyst materials at a micro- to nanoscale. It provides images by scanning the surface with a focused beam of electrons.

SEM is often combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), a technique that allows for elemental analysis of the sample. This combination provides compositional maps of the catalyst surface. For the Pt/ZZ catalyst, EDS mapping confirmed the uniform and high dispersion of both platinum nanoparticles and zirconium dioxide across the support. rsc.org This combined approach is valuable for confirming the intended distribution of active components in the catalyst design.

Theoretical and Computational Studies of O Chloronitrosobenzene Systems

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for studying molecules like o-chloronitrosobenzene, providing insights into reaction energetics, surface interactions, and intrinsic reactivity.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energy barriers. A key industrial reaction where chloronitrosobenzene appears as an intermediate is the catalytic hydrogenation of chloronitrobenzene to chloroaniline.

While specific studies focusing exclusively on the ortho- isomer are limited in the public domain, extensive DFT research on the hydrogenation of p-chloronitrobenzene (p-CNB) over various catalysts provides a strong model for the computational approach. In these reactions, the nitro group (-NO₂) is sequentially hydrogenated, with chloronitrosobenzene appearing as a key intermediate.

For instance, in the hydrogenation of p-CNB on a γ-Mo₂N(111) surface, the reaction proceeds through several elementary steps. acs.org The initial hydrogenation of the nitro group to form ClC₆H₄NO₂H* has a calculated activation barrier of 13.3 kcal/mol. acs.orgmurdoch.edu.au The subsequent step, which forms the adsorbed p-chloronitrosobenzene (ClC₆H₄NO) and a water molecule, must overcome an energy barrier of 23.1 kcal/mol. acs.orgmurdoch.edu.au Further hydrogenation steps to convert the nitroso intermediate into chlorophenylhydroxylamine and finally to p-chloroaniline involve their own distinct transition states and energy barriers. acs.org For example, the hydrogenation of the ClC₆H₄NO radical to form ClC₆H₄NOH* has a modest barrier of 14.2 kcal/mol. acs.org In contrast, a direct, non-catalytic N-O bond fission was found to have a much higher energy barrier of 47.7 kcal/mol, highlighting the crucial role of the catalyst in facilitating the reaction. acs.orgnih.gov

These calculations demonstrate how DFT can be used to compare different mechanistic pathways, such as direct dissociation versus hydrogen-assisted routes, and to pinpoint the rate-limiting steps in a catalytic cycle. murdoch.edu.au

Table 1: Calculated Activation and Reaction Energies for Steps in p-Chloronitrobenzene Hydrogenation on γ-Mo₂N(111) Note: These values are for the para-isomer but illustrate the type of data generated from DFT calculations for this class of compounds.

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

| Initial H transfer | ClC₆H₄NO₂* + H | ClC₆H₄NO₂H | 13.3 | +8.1 | acs.orgmurdoch.edu.au |

| Formation of Chloronitrosobenzene | ClC₆H₄NO₂H* + H | ClC₆H₄NO + H₂O | 23.1 | -42.0 | acs.orgmurdoch.edu.au |

| Hydrogenation of Chloronitrosobenzene | ClC₆H₄NO + H | ClC₆H₄NOH | 14.2 | -8.9 | acs.org |

| Formation of Chlorophenylhydroxylamine | ClC₆H₄NOH* + H | ClC₆H₄NHOH | 25.3 | -12.0 | acs.org |

| Dimerization Pathway Step | Cl₂C₁₂H₈N₂OH* + H | Cl₂C₁₂H₈N₂ + H₂O | 54.6 | - | acs.orgnih.gov |

| Dimerization Pathway Step | Cl₂C₁₂H₈N₂ + H | Cl₂C₁₂H₈N₂H | 60.2 | -32.6 | acs.orgnih.gov |

The interaction between a molecule and a catalyst surface is fundamental to heterogeneous catalysis. DFT calculations can quantify the strength of this interaction through adsorption energies and reveal the preferred orientation of the adsorbed molecule. For the hydrogenation of chloronitrobenzene, the way the molecule binds to the catalyst surface can dictate the reaction's selectivity and efficiency.

Studies on the adsorption of p-chloronitrobenzene on a γ-Mo₂N(111) surface have identified several stable adsorption configurations. acs.orgmurdoch.edu.au The calculations show that the molecule prefers to adsorb over Mo-hollow or N-hollow sites with significant adsorption energies of -32.1 kcal/mol and -38.5 kcal/mol, respectively. murdoch.edu.aunih.gov The specific geometry, such as a flat-lying orientation versus a vertical one, influences which parts of the molecule are most accessible for reaction. acs.org For example, a flat-like configuration is considered more geometrically oriented for the hydrogenation of the nitro group. acs.org

Similarly, DFT calculations for nitrobenzene (B124822) adsorption on a Pd/Al₂O₃ catalyst indicated that a parallel adsorption geometry is energetically favorable. rsc.org However, experimental infrared spectroscopy suggested a tilted or vertical orientation, a discrepancy attributed to the calculations modeling an isolated molecule while the experiment reflects a surface with multi-molecule coverage. rsc.org Further research on chloronitrobenzene isomers adsorbed on a Cu(111) surface revealed that the interaction can be strong enough to cause spontaneous isomerization of the molecule even at low temperatures. aip.org

Table 2: Calculated Adsorption Energies for p-Chloronitrobenzene on Various Surfaces Note: These values are for the para-isomer but are representative of the computational approach.

| Adsorption System | Adsorption Configuration | Adsorption Energy (kcal/mol) | Reference |

| p-CNB on γ-Mo₂N(111) | Vertical, via two O atoms on two Mo atoms (A1) | -27.5 | acs.orgmurdoch.edu.au |

| p-CNB on γ-Mo₂N(111) | Flat, via one O atom on a Mo-hollow site (A2) | -32.1 | acs.orgmurdoch.edu.au |

| p-CNB on γ-Mo₂N(111) | Flat, on an N-hollow site | -38.5 | murdoch.edu.au |

| p-Chloroaniline (product) on various Pd surfaces | Range of configurations | -39.2 to -61.11 | acs.org |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org Analyzing the energies and spatial distributions of these orbitals provides insight into the molecule's electrophilic and nucleophilic sites, guiding predictions of reaction outcomes. wuxiapptec.com

For substituted nitrobenzenes, DFT calculations of the FMOs can help explain their reactivity. preprints.org In the case of chloronitrobenzene isomers adsorbed on a Cu(111) surface, analysis of the molecular orbitals is essential to interpret submolecular resolution in Scanning Tunneling Microscopy (STM) images. aip.org The calculations show that for the meta- and para- isomers, the orbitals of the chlorine and nitro groups are electronically disconnected by the phenyl ring. aip.org However, for this compound, the direct spatial proximity and overlap between the substituent groups lead to a more complex electronic structure, which is reflected in the STM images. aip.org The analysis indicated that the HOMO-1 and HOMO-2 states of the adsorbed para- and meta- isomers were composed entirely of chlorine orbitals, creating resonant states that appear as distinct protrusions in STM imaging. aip.org

However, FMO theory has its limitations. For electrophilic aromatic substitution on nitrobenzene, simple FMO analysis struggles to correctly predict the experimentally observed meta-directing behavior, as the HOMO's atomic coefficients are similar for both the ortho and meta positions. preprints.org This highlights the need for more sophisticated models that also consider factors like electrostatic potential and transition state energies for accurate reactivity prediction. rsc.orgmdpi.com

Molecular Dynamics Simulations for Understanding Reaction Dynamics in Solution and on Surfaces

While DFT is excellent for calculating static properties and minimum energy pathways, Molecular Dynamics (MD) simulations provide a way to study the time-evolution of a chemical system. By solving Newton's equations of motion for a collection of atoms, MD can simulate the dynamic behavior of molecules in solution or on surfaces, capturing thermal motions, solvent effects, and conformational changes. researchgate.netitb.ac.id

For a system involving this compound, MD simulations can be used to explore several aspects. For instance, simulations can model the diffusion of reactants to a catalyst surface, the conformational flexibility of the adsorbed molecule, and the desorption of products. dlut.edu.cn In solution, MD can shed light on phenomena like the monomer-dimer equilibrium of nitroso compounds. A study on substituted nitrosobenzenes used MD to compute the binding free energies within host capsules, demonstrating how confinement affects the preference for the monomer versus the dimer form. acs.org

Another application is using probe molecules in MD simulations to map the interaction landscape of a larger system. For example, chlorobenzene (B131634) has been used as a probe in MD simulations to identify hydrophobic and halogen-binding sites on protein surfaces, a technique that could be adapted to map the reactive sites of a catalyst or material surface. nih.gov

In Silico Approaches to Mechanistic Understanding and Material Design

The term in silico refers to any investigation performed on a computer, and it encompasses a wide range of computational techniques, including DFT and MD, aimed at understanding chemical systems and designing new materials. umweltbundesamt.de

For this compound and related compounds, in silico approaches are invaluable for building a complete mechanistic picture. By combining DFT calculations of reaction barriers with MD simulations of system dynamics, a comprehensive model of a catalytic process can be constructed. nih.govresearchgate.net This was demonstrated in the study of p-CNB hydrogenation, where DFT provided the energetic landscape, which could then be used to develop a kinetic model that confirmed the high selectivity towards the desired chloroaniline product at certain temperatures. murdoch.edu.aunih.gov

These computational tools are not just for understanding existing systems; they are increasingly used for predictive material design. By calculating the properties of hypothetical catalysts, researchers can screen for promising candidates before committing to expensive and time-consuming laboratory synthesis. For example, DFT can be used to study how different support materials or the addition of promoters might influence the activity and selectivity of a catalyst for o-chloronitrobenzene hydrogenation. acs.org This computational-led approach accelerates the discovery of new, high-performance materials for specific chemical transformations. researchgate.net

Research Applications and Methodological Advancements Involving O Chloronitrosobenzene

Catalysis Research and Development

The design and synthesis of novel catalysts are at the forefront of research to improve the production of o-chloroaniline from o-chloronitrobenzene. Efforts span from utilizing precious metals to developing cost-effective non-noble metal systems and leveraging nanomaterials to enhance catalytic performance.

Design and Synthesis of Novel Catalysts for Selective Hydrogenation to o-Chloroaniline

The primary challenge in the hydrogenation of halogenated nitroaromatics is preventing the undesired side reaction of hydrodehalogenation. researchgate.net To overcome this, extensive research has been dedicated to designing catalysts with high selectivity. This involves modifying catalyst composition, particle size, and the interaction between the active metal and its support. researchgate.netmdpi.com

Noble metals are widely studied for the hydrogenation of o-chloronitrobenzene due to their high intrinsic activity. researchgate.net

Palladium (Pd): Palladium-based catalysts are frequently used. A 2 wt% Pd on carbon (Pd/C) catalyst demonstrated high selectivity in the solvent-free hydrogenation of o-chloronitrobenzene, with dehalogenation products accounting for as low as 0.3% of the total yield. scientific.net Palladium supported on nanotubular titanium dioxide (Pd/TiO2-M) achieved 100% conversion of o-chloronitrobenzene with 86% selectivity to o-chloroaniline in the vapor phase. researchgate.net The selectivity of Pd catalysts is linked to the electron density of the metal; supports that create electron-deficient Pdδ+ species, like activated carbon, tend to favor the desired reaction over hydrodehalogenation. acs.org

Platinum (Pt): Platinum catalysts also show excellent performance. Colloidal platinum nanoparticles (2.2 nm) supported on γ-iron oxide (Pt/γ-Fe2O3) achieved 99.9% selectivity at 99.95% conversion under solvent-free conditions. researchgate.net The size of Pt nanoparticles can influence both activity and selectivity; one study found that catalysts with smaller Pt nanoparticles (2.8 nm) had higher activity but lower selectivity compared to those with larger particles (11.5 nm). cjcatal.com The addition of promoters, such as iron, to Pt/activated carbon catalysts can further enhance selectivity. mdpi.com

Iridium (Ir): Iridium catalysts have been explored for this reaction. Ultrathin iridium nanowires with an average diameter of 2 nm demonstrated high activity and selectivity. acs.org Density functional theory (DFT) calculations suggested that H2 dissociates more readily on the Ir(100) surface, which is exposed on the nanowires, contributing to their high hydrogenation rate. acs.org Iridium nanoparticles entrapped in aluminum oxy-hydroxide (Ir/AlO(OH)) also showed high activity and selectivity, attributed to hydrogen bonding between the catalyst's surface hydroxyl groups and the nitro group of the substrate. scientific.net

Ruthenium (Ru): Ruthenium-based catalysts, particularly bimetallic systems, are effective. Poly(N-vinyl-2-pyrrolidone) (PVP)-stabilized ruthenium-platinum (Ru-Pt) bimetallic colloids achieved nearly 100% selectivity to o-chloroaniline at 100% conversion when cobalt ions were added. nih.gov A biosynthesized Ru0.5Pt0.5/Vulcan XC catalyst also displayed outstanding performance under mild, solvent-free conditions. acs.org A 0.5%Ru-15%Fe/C catalyst showed high activity (99.7% conversion) and selectivity (98.7%) and remained stable for 140 hours of operation. cjcatal.com

Interactive Data Table: Performance of Noble Metal Catalysts in o-Chloronitrobenzene Hydrogenation

| Catalyst | Support | Conversion (%) | Selectivity to o-Chloroaniline (%) | Reaction Conditions | Source |

|---|---|---|---|---|---|

| Pd | TiO₂ Nanotubes | 100 | 86 | Vapor phase, Ethanol, 523 K | researchgate.net |

| Pd | Activated Carbon | >99 | >98 | Solvent-free, 383 K, 12 cycles | scientific.net |

| Pt | γ-Fe₂O₃ | 99.95 | 99.9 | Solvent-free | researchgate.net |

| Pt | Activated Carbon | >99 | 99 | Methanol (B129727), 60°C, 34 atm H₂ | researchgate.net |

| Ru-Pt (bimetallic) | PVP colloid | 100 | ~100 | Methanol, 303 K, 0.1 MPa H₂, Co-ion additive | nih.gov |

| Ru-Fe | Activated Carbon | 99.7 | 98.7 | Liquid phase, 140 h stability | cjcatal.com |

| Ir | Nanowires | - | High | - | acs.org |

| Ir | AlO(OH) | - | High | Mild conditions | scientific.net |

Due to the high cost of noble metals, research into more economical alternatives like nickel and metal nitrides is crucial for industrial applications. rsc.org

Nickel (Ni): Nickel-based catalysts are a cost-effective option. rsc.org A series of titania-supported nickel (Ni/TiO2) catalysts showed that with Ni loadings of 20% or higher, both conversion of o-chloronitrobenzene and selectivity to o-chloroaniline could exceed 99% within 210 minutes. cjcatal.com Highly dispersed Ni nanoparticles on carbon nanotubes, prepared via a hybrid nanocomposite precursor route, achieved a 98.1% yield of o-chloroaniline in 150 minutes. rsc.org Porous graphitic carbon layers encapsulating Ni nanoparticles (Ni@C), derived from a metal-organic framework (MOF), also demonstrated high performance, achieving 99.4% conversion and 94.2% selectivity in 40 minutes. researchgate.net

Molybdenum Nitride (Mo₂N): Molybdenum nitride has emerged as a promising catalyst for selective hydrogenation. epfl.ch A tetragonal β-Mo₂N phase, prepared by temperature-programmed treatment of MoO₃, was shown to effectively catalyze the liquid-phase hydrogenation of various substituted nitrobenzenes, including p-chloronitrobenzene, with high selectivity to the corresponding amine. epfl.chuva.nl The catalytic activity is attributed to the material's ability to adsorb a significant amount of hydrogen. uva.nl Molybdenum nitride has also been used as a catalyst support, where it improved the performance of gold (Au) in the selective hydrogenation of p-chloronitrobenzene, leading to 100% selectivity. mdpi.com

Interactive Data Table: Performance of Non-Noble Metal and Metal Nitride Catalysts

| Catalyst | Support | Conversion (%) | Selectivity to o-Chloroaniline (%) | Reaction Conditions | Source |

|---|---|---|---|---|---|

| Ni (30% loading) | TiO₂ | >99 | >99 | 343 K, 1.0 MPa H₂, 210 min | cjcatal.comresearchgate.net |

| Ni | Carbon Nanotubes | 99.3 | 98.8 | 140°C, 2.0 MPa H₂, 150 min | rsc.org |

| Ni@C (MOF-derived) | - | 99.4 | 94.2 | 140°C, 0.5 MPa H₂, 40 min | researchgate.net |

| Co/C (MOF-derived) | - | 99 | 99 | 80°C, 2 MPa H₂, 60 min | rsc.org |

| β-Mo₂N | - | - | High selectivity | Liquid phase, 423 K, 11 bar H₂ | epfl.ch |

Carbon Nanotubes (CNTs): CNTs are effective supports due to their high surface area and chemical stability. They have been used to support highly dispersed Ni nanoparticles, leading to superior catalytic performance in the liquid-phase hydrogenation of o-chloronitrobenzene. rsc.org Ni-B amorphous alloy catalysts supported on CNTs also showed high conversion (>85%) and selectivity (95.5%). gychbjb.com

Titanium Dioxide (TiO₂): TiO₂ is another widely used support. For Ni/TiO₂ catalysts, the interaction between the metal and the support was found to be an important factor affecting performance. cjcatal.com In the case of Pd/TiO₂, a strong palladium-support interaction was deemed crucial to the catalyst's activity. researchgate.net

Nickel Oxide (NiO): Nickel oxide has been employed as an active support for palladium catalysts. A Pd/NiO catalyst prepared with UV-light irradiation showed significantly enhanced activity, achieving 100% conversion of o-chloronitrobenzene and 81.1% selectivity to o-chloroaniline under optimized conditions. mdpi.com This performance was over 11 times higher than that of a similar catalyst prepared without UV irradiation. mdpi.com

Other supports such as activated carbon, scientific.netgychbjb.com γ-Al₂O₃, gychbjb.com and iron oxides researchgate.net have also been extensively investigated to enhance catalytic activity and selectivity in this reaction.

Modifying metal catalysts with other elements is a key strategy to tune their selectivity. The introduction of phosphorus to palladium catalysts has proven highly effective in suppressing the undesired hydrodechlorination reaction.

Interactive Data Table: Effect of Phosphorus Modification on Palladium Catalysts

| Catalyst System | Key Findings | Selectivity to o-CAN (%) | Source |

|---|---|---|---|

| Pd-P (P/Pd = 0.3) | Forms Pd₆P and electron-rich Pd(0) clusters. Increased selectivity but lower activity than Pd-black. | 66 (at 99% conversion) | ingentaconnect.com |

| Pd-P (general) | Selectivity increases with P introduction. | 74-94 | benthamdirect.com |

| Pd-P/C | Forms stable Pd₃P crystal structure, which suppresses hydrodehalogenation. | 99.78 (for p-CAN) | mdpi.com |

| Pd-P-C framework | Electron transfer from C to Pd via P creates electron-rich H⁻, favoring nitro group attack. | 99.9 (for p-CAN) | rsc.org |

Optimization of Reaction Conditions and Solvent Effects in Catalytic Processes (e.g., Supercritical CO2, Water-Organic Mixtures)

Optimizing reaction parameters such as solvent, temperature, and pressure is crucial for maximizing catalyst performance. The solvent can significantly influence the reaction by affecting the solubility of hydrogen, interacting with the catalyst surface, and through competitive adsorption. mdpi.commdpi.com

The hydrogenation of o-chloronitrobenzene has been performed in various solvents, including methanol, nih.gov ethanol, mdpi.com and N,N-dimethylformamide (DMF). ingentaconnect.combenthamdirect.com Using methanol as the reaction medium for Ni-P-B nanocatalysts significantly increased the conversion of p-chloronitrobenzene compared to ethanol. acs.org In some cases, water-organic mixtures, such as ethanol-water, have been used, leading to complete conversion and high selectivity with Pt/FexOy@C catalysts. scientific.net

Solvent-free, or "neat," conditions are also highly attractive as they simplify product separation and reduce waste. researchgate.net Several highly effective systems have been developed for solvent-free hydrogenation, including Pt/γ-Fe₂O₃, researchgate.net Ru-Pt/Vulcan XC, acs.org and Pd-P/C catalysts. mdpi.com

Furthermore, innovative reaction setups are being explored. The Aqueous-Phase Reforming/Hydrogenation (APR/Hyd) process allows the solvent (e.g., bioethanol) to also serve as the in-situ source of hydrogen. researchgate.net In this system, Ru and Ir catalysts, which are typically not very selective, become over 99.9% selective for the hydrogenation of o-chloronitrobenzene to o-chloroaniline. researchgate.net Comparing batch and continuous flow reactors, it was found that for an Au/TiO₂ catalyst, a continuous flow setup was preferable, reducing working time and increasing productivity. nih.gov

Studies on Catalyst Stability, Durability, and Deactivation Mechanisms